molecular formula C11H14ClN3O3S B5253012 2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride

Cat. No.: B5253012
M. Wt: 303.77 g/mol
InChI Key: QTESTVSOVPCOES-UHFFFAOYSA-N
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Description

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride is a chemical compound with a complex structure that includes a methoxy group, a nitro group, and a sulfanyl group attached to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride typically involves multiple steps, including the introduction of the methoxy and nitro groups, followed by the formation of the sulfanyl linkage and the dihydroimidazole ring. Common reagents used in these reactions include methoxybenzene, nitric acid, and thiourea. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while oxidation of the sulfanyl group produces sulfoxides or sulfones.

Scientific Research Applications

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydroimidazole derivatives with different substituents on the phenyl ring, such as:

  • 2-[(4-methoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole
  • 2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

Uniqueness

The uniqueness of 2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S.ClH/c1-17-10-3-2-8(6-9(10)14(15)16)7-18-11-12-4-5-13-11;/h2-3,6H,4-5,7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTESTVSOVPCOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NCCN2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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